molecular formula C13H19F2N5 B11748301 1-(difluoromethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine

1-(difluoromethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11748301
M. Wt: 283.32 g/mol
InChI Key: QFFDYFLOFGKOLQ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of difluoromethyl and pyrazole groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine involves multiple steps. One common approach starts with the preparation of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, which is then subjected to various reactions including esterification, addition, methylation, and hydrolysis . The final product is obtained through a series of purification steps to ensure high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include the use of specialized equipment and reagents to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., NaOCl), reducing agents (e.g., NaBH4), and alkylating agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products with high efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions may produce various substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with mitochondrial respiratory chain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is unique due to its specific structural features, such as the presence of both difluoromethyl and pyrazole groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]pyrazol-4-amine

InChI

InChI=1S/C13H19F2N5/c1-9(2)7-19-11(4-5-17-19)6-16-12-8-20(13(14)15)18-10(12)3/h4-5,8-9,13,16H,6-7H2,1-3H3

InChI Key

QFFDYFLOFGKOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=NN2CC(C)C)C(F)F

Origin of Product

United States

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